molecular formula C23H23ClN2O3 B2762879 (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 896837-65-3

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2762879
CAS No.: 896837-65-3
M. Wt: 410.9
InChI Key: ZFAXZGLTGUFGPC-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a cinnamyl group and a chromen-2-one group. The presence of the chlorine atom and the hydroxy group adds to the complexity of the molecule.

Scientific Research Applications

Stereoselective Synthesis and Chemical Properties

Research on similar chromene and cinnamylpiperazine derivatives highlights the importance of stereoselective synthesis methods. For instance, the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction demonstrates the precision in achieving desired isomeric forms, which can significantly impact the biological activity and chemical properties of such compounds (Shivprakash & Reddy, 2014).

Biological Activity and Potential Applications

Several studies have explored the biological activities of compounds structurally related to "(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one," revealing potential applications in medicine and pharmacology:

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones showed significant antimicrobial activity, suggesting that similar chromene derivatives could have applications in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

  • Design, synthesis, and biological evaluation of some novel 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones as antimalarial agents uncovered micromolar potency against both chloroquine-sensitive and -resistant strains of malaria, pointing to the potential of chromene derivatives in antimalarial drug development (Patel et al., 2012).

  • Non-zinc mediated inhibition of carbonic anhydrases by coumarins introduces a new class of inhibitors, suggesting the versatility of coumarin derivatives in targeting enzyme inhibition for therapeutic purposes (Maresca et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It is not intended for human or veterinary use and should be handled with care during research.

Future Directions

The future research directions for this compound could involve studying its potential biological activities, such as anti-inflammatory and anti-nociceptive effects, as seen in similar piperazine compounds . Further studies could also focus on its synthesis and the exploration of its physical and chemical properties.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-20-14-19-18(13-23(28)29-22(19)15-21(20)27)16-26-11-9-25(10-12-26)8-4-7-17-5-2-1-3-6-17/h1-7,13-15,27H,8-12,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXZGLTGUFGPC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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